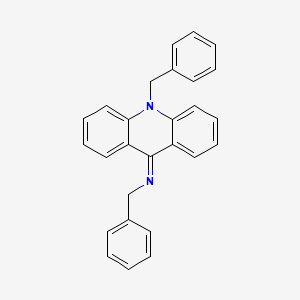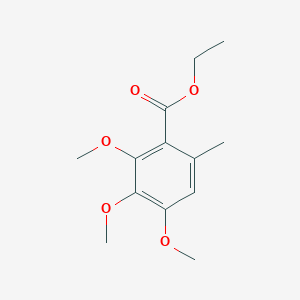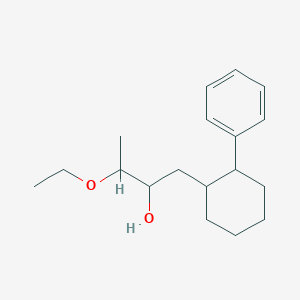
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol is an organic compound with a complex structure that includes an ethoxy group, a phenyl group, and a cyclohexyl group
Méthodes De Préparation
The synthesis of 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylcyclohexanone with ethyl magnesium bromide, followed by the addition of butan-2-ol. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Applications De Recherche Scientifique
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for studying metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its therapeutic properties.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol can be compared with other similar compounds, such as:
2-Phenylcyclohexanone: This compound shares a similar cyclohexyl and phenyl structure but lacks the ethoxy and butan-2-ol groups.
3-Ethoxy-1-phenylbutan-2-ol: This compound has a similar ethoxy and butan-2-ol structure but lacks the cyclohexyl group.
1-(2-Phenylcyclohexyl)ethanol: This compound has a similar cyclohexyl and phenyl structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
74897-72-6 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-ethoxy-1-(2-phenylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C18H28O2/c1-3-20-14(2)18(19)13-16-11-7-8-12-17(16)15-9-5-4-6-10-15/h4-6,9-10,14,16-19H,3,7-8,11-13H2,1-2H3 |
Clé InChI |
WJIIXUODADLXRF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C(CC1CCCCC1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)


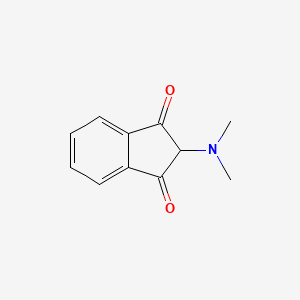
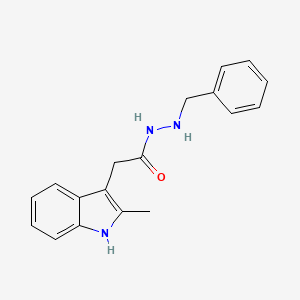
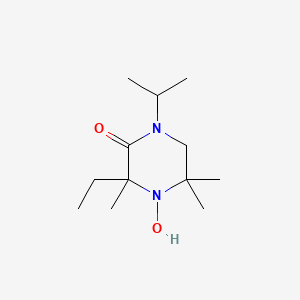
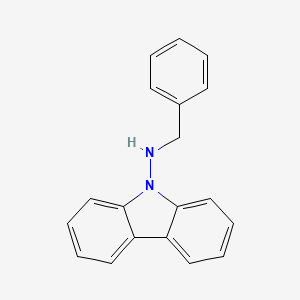
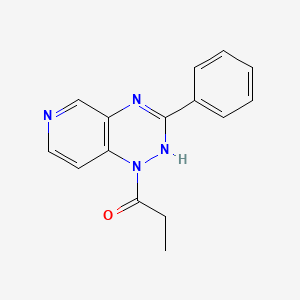
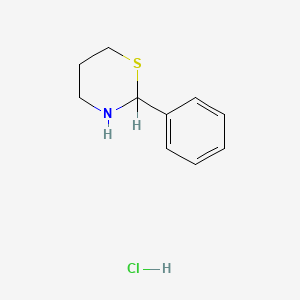

![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
